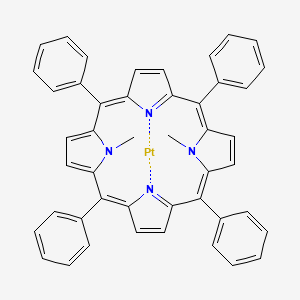
(meso-Tetraphenylporphinato)platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meso-tetraphenylporphyrin-platinum(II) is a synthetic platinum(II) porphyrin complex. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The platinum(II) complex of meso-tetraphenylporphyrin is of particular interest due to its unique photophysical and photochemical properties, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meso-tetraphenylporphyrin-platinum(II) typically involves the reaction of meso-tetraphenylporphyrin with a platinum(II) salt. One common method is the Adler-Longo synthesis, which involves the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst to form meso-tetraphenylporphyrin. This porphyrin is then metallated with platinum(II) chloride in a suitable solvent such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of meso-tetraphenylporphyrin-platinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Meso-tetraphenylporphyrin-platinum(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) complexes.
Reduction: It can be reduced back to platinum(II) from platinum(IV) states.
Substitution: Ligand substitution reactions are common, where ligands attached to the platinum center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use solvents like dichloromethane or acetonitrile under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield platinum(IV) porphyrin complexes, while substitution reactions can produce various platinum(II) porphyrin derivatives with different ligands .
Scientific Research Applications
Meso-tetraphenylporphyrin-platinum(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Employed in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to kill cancer cells.
Medicine: Investigated for its potential in imaging and diagnostic applications due to its strong absorption and emission properties.
Industry: Utilized in the development of sensors and optoelectronic devices, benefiting from its stable redox potentials and photophysical properties
Mechanism of Action
The mechanism of action of meso-tetraphenylporphyrin-platinum(II) involves its ability to absorb light and undergo intersystem crossing to a triplet state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can cause damage to cellular components, making the compound effective in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- Meso-tetraphenylporphyrin-zinc(II)
- Meso-tetraphenylporphyrin-copper(II)
- Meso-tetraphenylporphyrin-nickel(II)
Uniqueness
Meso-tetraphenylporphyrin-platinum(II) is unique due to the heavy atom effect of platinum, which enhances intersystem crossing and increases the efficiency of singlet oxygen generation. This makes it more effective in applications such as photodynamic therapy compared to its zinc, copper, and nickel counterparts .
Properties
Molecular Formula |
C46H34N4Pt |
|---|---|
Molecular Weight |
837.9 g/mol |
IUPAC Name |
21,23-dimethyl-5,10,15,20-tetraphenylporphyrin;platinum |
InChI |
InChI=1S/C46H34N4.Pt/c1-49-39-27-28-40(49)44(32-17-9-4-10-18-32)36-24-26-38(48-36)46(34-21-13-6-14-22-34)42-30-29-41(50(42)2)45(33-19-11-5-12-20-33)37-25-23-35(47-37)43(39)31-15-7-3-8-16-31;/h3-30H,1-2H3; |
InChI Key |
DGNUAGKMMKGGCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=NC(=C(C4=CC=C(N4C)C(=C5C=CC(=N5)C(=C1C=C2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C=C3)C9=CC=CC=C9.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















